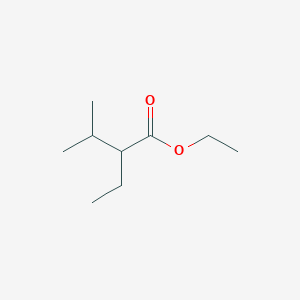

Ethyl 2-ethyl-3-methylbutanoate

CAS No.: 63791-85-5

Cat. No.: VC8285096

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63791-85-5 |

|---|---|

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | ethyl 2-ethyl-3-methylbutanoate |

| Standard InChI | InChI=1S/C9H18O2/c1-5-8(7(3)4)9(10)11-6-2/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | LQQJUPMYOFCSCR-UHFFFAOYSA-N |

| SMILES | CCC(C(C)C)C(=O)OCC |

| Canonical SMILES | CCC(C(C)C)C(=O)OCC |

Introduction

Chemical Identity and Structural Features

Ethyl 2-ethyl-3-methylbutanoate belongs to the class of saturated acyclic monocarboxylic acid esters. Its IUPAC name derives from the parent acid, 2-ethyl-3-methylbutanoic acid, with an ethyl ester functional group. The molecular structure features a central butanoate backbone substituted with ethyl and methyl groups at the 2- and 3-positions, respectively, creating a sterically hindered configuration.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.238 g/mol |

| Density | 0.872 g/cm³ |

| Boiling Point | 165.2°C at 760 mmHg |

| Flash Point | 50.5°C |

| Refractive Index | 1.415 |

| LogP | 2.231 |

The compound’s branching reduces crystallinity, explaining the absence of a reported melting point . Its moderate lipophilicity () suggests compatibility with non-polar solvents, making it suitable for applications in polymer plasticizers or fragrance formulations .

Synthesis and Reaction Pathways

Historical Methods

Early syntheses, such as those by Roland and McElvain (1937), utilized acid-catalyzed esterification of 2-ethyl-3-methylbutanoic acid with ethanol, achieving yields below 30% . These methods faced challenges in regioselectivity due to competing alkylation at alternative positions.

Modern Approaches

Contemporary protocols employ lithium diisopropylamide (LDA)-mediated alkylation. For example, a 2024 synthesis of the structurally analogous ethyl 2-ethyl-2-methylbutanoate demonstrated a 95% yield by reacting ethyl 2-ethylbutyrate with iodomethane at in tetrahydrofuran (THF) . While this method targets a different isomer, it highlights the efficacy of low-temperature alkylation for steric control.

Key Reaction Conditions:

-

Temperature: for LDA activation, transitioning to room temperature post-alkylation .

-

Solvent: Tetrahydrofuran (THF), chosen for its ability to stabilize enolate intermediates.

-

Workup: Quenching with saturated ammonium chloride, followed by dichloromethane extraction .

Analytical Characterization

Spectroscopic Methods

-

Mass Spectrometry (MS): The exact mass () corresponds to a molecular ion peak at , with fragmentation patterns revealing loss of the ethoxy group () .

-

Nuclear Magnetic Resonance (NMR): -NMR spectra display distinct signals for methyl groups () and ester carbonyls () .

Chromatographic Techniques

Gas chromatography (GC) with flame ionization detection (FID) remains the gold standard for purity assessment, leveraging the compound’s volatility and thermal stability .

Future Research Directions

Despite advances in synthesis, gaps persist in:

-

Application-Specific Studies: Systematic evaluation of flavor-enhancing properties.

-

Ecotoxicology: Environmental impact assessments for industrial discharge.

-

Catalytic Innovations: Developing enantioselective routes for pharmaceutical intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume